REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH:9]=2)=[CH:4][C:3]=1[O:21][CH3:22]>CN(C=O)C.CCO.[Pd]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][CH2:10][N:11]([C:14]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15])[CH2:12][CH2:13]2)=[CH:4][C:3]=1[O:21][CH3:22]
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Name
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tert-butyl 4-(4-amino-3-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
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Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)C1=CCN(CC1)C(=O)OC(C)(C)C)OC
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting suspension was stirred under an atmosphere of hydrogen at room temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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WASH
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Details
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washing with ethyl acetate (100 mL)
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Type
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CUSTOM
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Details
|
The filtrate was evaporated to dryness
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Reaction Time |
24 h |
Name
|
|
Type
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product
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Smiles
|
NC1=C(C=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |